molecular formula C12H18F3NO3 B2922850 Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251923-04-2

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B2922850
CAS RN: 1251923-04-2
M. Wt: 281.275
InChI Key: HKDQMAXFXVWMMK-UHFFFAOYSA-N
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Description

“Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C12H18F3NO3 . It has a molecular weight of 281.27 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H18F3NO3. It includes 12 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . Further analysis would require more specific information such as NMR or crystallography data.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.27 and a molecular formula of C12H18F3NO3 . Other properties such as boiling point and specific gravity are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Exploration

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives are primarily explored in the context of chemical synthesis and development of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the chemical , highlighting its utility for further selective derivation and chemical exploration (Meyers et al., 2009). Similarly, Maton et al. (2010) discuss an efficient scalable route for synthesizing enantiomerically pure derivatives of this compound, demonstrating its relevance in chiral chemistry and large-scale production (Maton et al., 2010).

Applications in Medicinal Chemistry and Drug Design

The compound and its derivatives find applications in medicinal chemistry and drug design. Radchenko et al. (2010) synthesized amino acid analogues derived from 2-azaspiro[3.3]heptane, adding to the family of sterically constrained amino acids used in drug design (Radchenko et al., 2010). This highlights the compound's role in creating new avenues for pharmaceutical research and development.

Development of Novel Synthetic Methods

Research also focuses on developing novel synthetic methods using this compound derivatives. For instance, Wu et al. (2019) developed an efficient copper-tert-butyl hydroperoxide mediated intramolecular spirocyclization, showcasing innovative methodologies in organic synthesis (Wu et al., 2019).

Exploration in Organic Chemistry

The compound's derivatives are also extensively explored in various facets of organic chemistry. Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, illustrating the compound's versatility in creating new scaffolds for the preparation of substituted piperidines (Harmsen et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could be used as an intermediate in the synthesis of other compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for this compound are not specified in the available resources. Given its complex structure, it could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-9(2,3)19-8(17)16-6-10(7-16)4-11(18,5-10)12(13,14)15/h18H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDQMAXFXVWMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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